molecular formula C10H12N2O2 B11979380 N'-(3-Methoxybenzylidene)acetohydrazide CAS No. 59670-24-5

N'-(3-Methoxybenzylidene)acetohydrazide

Cat. No.: B11979380
CAS No.: 59670-24-5
M. Wt: 192.21 g/mol
InChI Key: HZOPARCQLLTSFR-YRNVUSSQSA-N
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Description

N'-(3-Methoxybenzylidene)acetohydrazide is a Schiff base derivative synthesized via the condensation of 3-methoxybenzaldehyde with acetohydrazide. This compound belongs to the hydrazide-hydrazone class, characterized by a hydrazone (–NH–N=CH–) linkage and a methoxy-substituted aromatic ring. Its structure is stabilized by intramolecular hydrogen bonding and conjugation, as evidenced by spectroscopic data (IR, NMR) and crystallographic studies .

Properties

CAS No.

59670-24-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-4-3-5-10(6-9)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

HZOPARCQLLTSFR-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and acetohydrazide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions . The general reaction scheme is as follows:

3-Methoxybenzaldehyde+AcetohydrazideN’-(3-Methoxybenzylidene)acetohydrazide\text{3-Methoxybenzaldehyde} + \text{Acetohydrazide} \rightarrow \text{N'-(3-Methoxybenzylidene)acetohydrazide} 3-Methoxybenzaldehyde+Acetohydrazide→N’-(3-Methoxybenzylidene)acetohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of N'-(3-Methoxybenzylidene)acetohydrazide derivatives are highly dependent on substituents on the benzylidene ring and the acetohydrazide backbone. Below is a comparative analysis of key analogs:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features
This compound (base structure) 3-OCH₃ 214–215 503 IR: C=N (1255 cm⁻¹), CONH (1614 cm⁻¹); NMR: δ 8.73 (s, HC=N), 3.65 ppm (OCH₃)
N'-(4-Methoxybenzylidene)acetohydrazide (Compound 20) 4-OCH₃ 247–248 487 NMR: OCH₃ at δ 3.81 ppm; distinct aromatic proton splitting due to para substitution
N'-(2-Methoxybenzylidene)acetohydrazide (Compound 10) 2-OCH₃ 241–242 503 IR: N–H stretch (3300 cm⁻¹); NMR: ortho-OCH₃ causes deshielding of adjacent protons
N'-(3,4,5-Trimethoxybenzylidene)acetohydrazide (Compound 8) 3,4,5-OCH₃ 238–239 529.2 Increased steric bulk; multiple OCH₃ signals in NMR (δ 3.7–3.9 ppm)
N'-(4-Nitrobenzylidene)acetohydrazide (Compound 9) 4-NO₂ 239–240 413 Strong electron-withdrawing NO₂ group; IR: NO₂ asymmetric stretch (1520 cm⁻¹)
J-147 (Neuroprotective derivative) 3-OCH₃ + trifluoroacetyl, dimethylaryl 255–257 350.33 ¹H NMR: δ 3.79 (OCH₃), 8.15 (s, purine H); enhanced lipophilicity due to CF₃ group

Key Observations :

  • Position of Methoxy Group : Para-substituted analogs (e.g., Compound 20) exhibit higher melting points than ortho or meta derivatives due to symmetry and packing efficiency .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., Compound 9) show reduced thermal stability but enhanced cytotoxicity, likely due to increased electrophilicity .
  • Hybrid Derivatives : J-147, a trifluoroacetyl-modified analog, demonstrates superior neuroprotective activity compared to the parent compound, attributed to improved blood-brain barrier penetration .
Anticancer and Cytotoxic Activity
  • This compound (Compound 11) : IC₅₀ = 18.2 µM against AGS gastric cancer cells, linked to apoptosis induction via ROS generation .
  • N'-(4-Chlorophenylpiperazinyl)acetohydrazide (Compound 19) : Higher cytotoxicity (IC₅₀ = 9.5 µM) due to chloro substituent enhancing DNA intercalation .
  • Benzothiazole Hybrids (e.g., Compound 4h) : IC₅₀ = 8.7 µM against MCF-7 cells, attributed to thioether linkage improving membrane permeability .
Neuroprotective Activity
  • J-147 : Reduces neuronal death by 70% in Alzheimer’s models at 10 µM, surpassing standard drugs like donepezil .
  • Theophylline Hybrid (Compound 18f) : Moderate AChE inhibition (IC₅₀ = 12.3 µM), with dual anti-inflammatory action via TNF-α suppression .
Antimicrobial Activity
  • N'-(3-Methoxybenzylidene)-2-(tetrazolyl)acetohydrazide (Compound 3b) : MIC = 31.25 µg/mL against S. aureus, outperforming ciprofloxacin due to enhanced membrane disruption .
  • Pyrimidine-Hydrazone Derivatives (Compound 3a) : Broad-spectrum activity (MIC = 31.25–250 µg/mL) via inhibition of fungal ergosterol synthesis .

Structure-Activity Relationships (SAR)

Methoxy Position :

  • Meta substitution (3-OCH₃) optimizes balance between lipophilicity and hydrogen bonding, critical for CNS activity (e.g., J-147) .
  • Para substitution (4-OCH₃) enhances thermal stability but reduces cytotoxicity due to decreased electrophilicity .

Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., OCH₃) improve solubility and antioxidant capacity . Electron-withdrawing groups (e.g., NO₂, CF₃) enhance cytotoxicity and enzyme inhibition .

Hybridization Strategies :

  • Incorporation of piperazine or benzothiazole moieties improves target specificity (e.g., p38 MAPK inhibition in Compound 4f) .

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